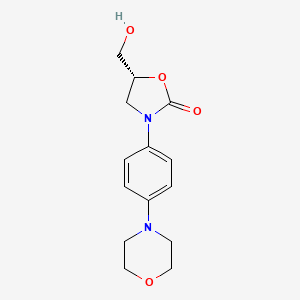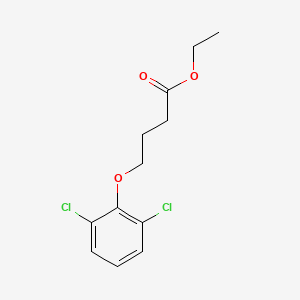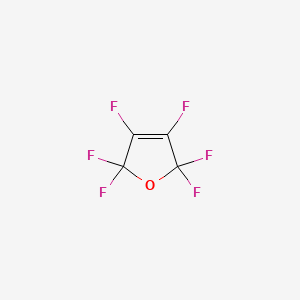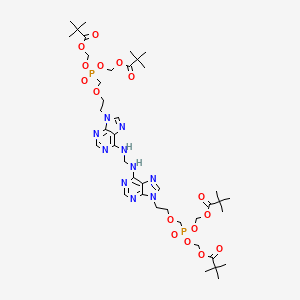![molecular formula C22H39ClN2S B13425059 [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine: is an organic compound characterized by the presence of a chloro group, a hexadecylthio group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine typically involves the nucleophilic aromatic substitution reactionThe final step involves the addition of a hydrazine moiety to the phenyl ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, followed by hydrazine addition. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is used as a reagent in various organic synthesis reactions. Its unique structure allows for the formation of complex molecules through substitution and addition reactions.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine involves its interaction with cellular components, such as membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include membrane proteins and enzymes critical for cell survival .
Comparaison Avec Des Composés Similaires
- [5-Chloro-2-(dodecylthio)phenyl]-hydrazine
- [5-Chloro-2-(octadecylthio)phenyl]-hydrazine
- [5-Chloro-2-(tetradecylthio)phenyl]-hydrazine
Comparison: Compared to similar compounds, [5-Chloro-2-(hexadecylthio)phenyl]-hydrazine is unique due to its specific chain length of the hexadecylthio group. This chain length influences its solubility, reactivity, and biological activity. For instance, the hexadecylthio group provides optimal hydrophobic interactions, enhancing its ability to interact with biological membranes and proteins .
Propriétés
Formule moléculaire |
C22H39ClN2S |
|---|---|
Poids moléculaire |
399.1 g/mol |
Nom IUPAC |
(5-chloro-2-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H39ClN2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3 |
Clé InChI |
QMPJOPDJJBTIOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


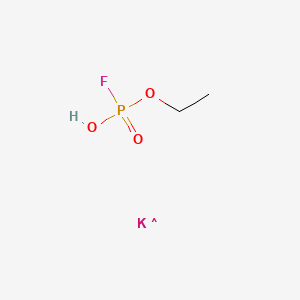
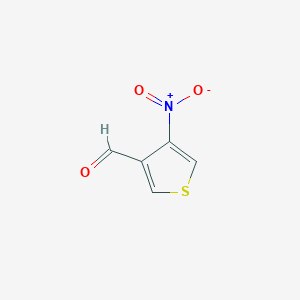
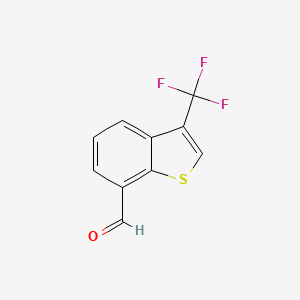

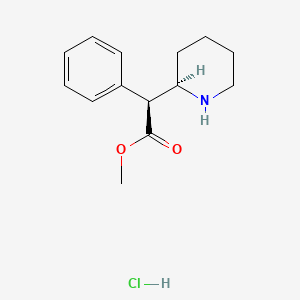
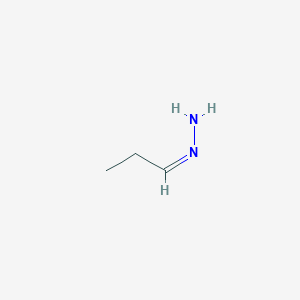
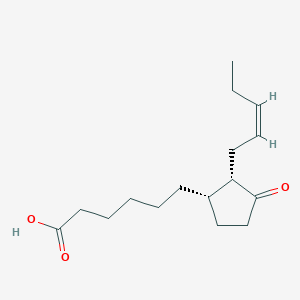
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
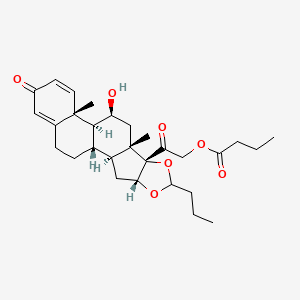
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
